molecular formula C15H13N3O B8249976 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- CAS No. 253135-95-4

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)-

Cat. No.: B8249976
CAS No.: 253135-95-4
M. Wt: 251.28 g/mol
InChI Key: GLUWBSPUUGLXCW-AWEZNQCLSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- typically involves the condensation of benzodiazepine intermediates with appropriate reagents. One common method involves the use of isocyanide reagents, such as tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate, under mild conditions . These reagents facilitate the formation of imidazobenzodiazepine intermediates, which can then be further processed to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Continuous flow synthesis platforms have been developed for the efficient production of benzodiazepines, including 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- . These methods offer advantages such as reduced reaction times, improved safety, and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties . This modulation of GABAergic neurotransmission is crucial for its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is unique due to its specific structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

IUPAC Name

(3S)-3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUWBSPUUGLXCW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363589
Record name AC1LT3Z9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253135-95-4
Record name AC1LT3Z9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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